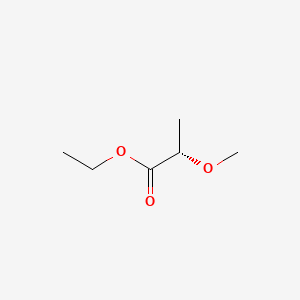
2-Bromo-1-nitronaphthalene
Overview
Description
2-Bromo-1-nitronaphthalene is an organic compound . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . The bromo and nitro functional groups in 2-Bromo-1-nitronaphthalene make it a valuable compound in organic synthesis .
Synthesis Analysis
The synthesis of 2-Bromo-1-nitronaphthalene could potentially be achieved through the nitration of naphthalene to produce 1-nitronaphthalene, followed by a bromination reaction . The nitration of naphthalene can be performed using a classical nitrating mixture in 1,4-dioxane . The bromination of naphthalene can be achieved under various conditions .Molecular Structure Analysis
The molecular formula of 2-Bromo-1-nitronaphthalene is C10H6BrNO2 . This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction . The bromination of naphthalene can also be achieved under various conditions .Scientific Research Applications
Battery Technology
2-Bromo-1-nitronaphthalene, along with other nitronaphthalenes, has been investigated for use in battery technology. Specifically, 1-nitronaphthalene was studied as a cathode material for magnesium reserve batteries, where it acted as a depolarizer in combination with a high-energy magnesium anode (Thirunakaran et al., 1996).
Atmospheric Chemistry
Research into nitronaphthalenes includes their role in atmospheric chemistry. Studies have modeled the formation, decay, and partitioning of nitronaphthalenes, including 1- and 2-nitronaphthalene, in the atmosphere. These models simulate their formation and decay in regional air masses, providing insights into their environmental impact (Feilberg et al., 1999).
Photochemistry
The photochemistry of nitronaphthalenes has been extensively studied. This includes research on the photochemical reactions of 1-nitronaphthalene in aqueous solutions, exploring the potential formation of reactive oxygen species and radical anions under various conditions (Brigante et al., 2010).
Synthetic Chemistry
In synthetic chemistry, 1-alkoxy-2-nitronaphthalene has been utilized for nucleophilic aromatic substitution reactions. This has led to the development of methods for the synthesis of 2-nitro-1,1'-binaphthyls, highlighting its utility in organic synthesis (Hattori et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABEHDRJFHMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-nitronaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



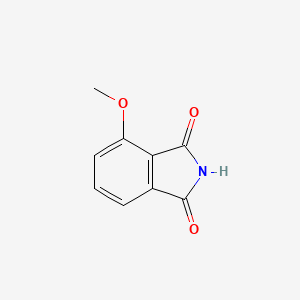
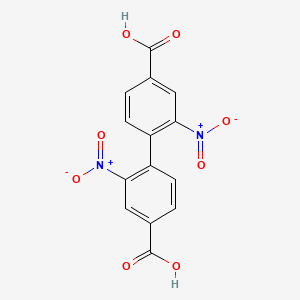
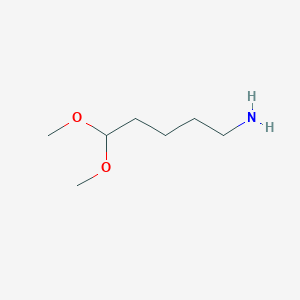
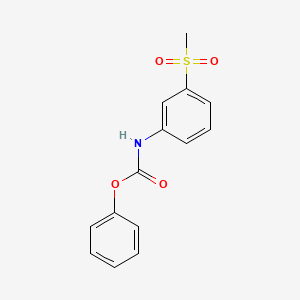
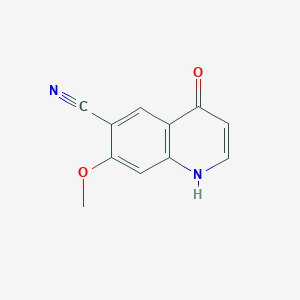


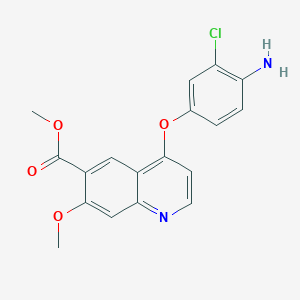
![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)
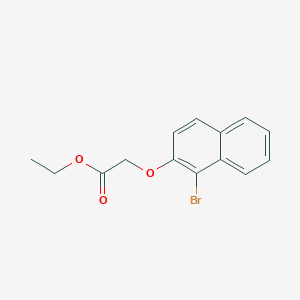
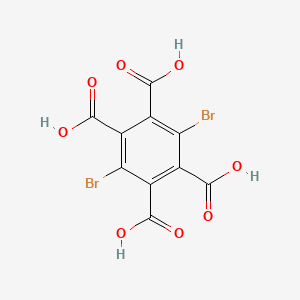
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)

